7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H7F3O4S and a molecular weight of 292.23 g/mol . This compound is characterized by its high boiling point of approximately 405.1°C and a density of 1.593 g/cm³ . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate typically involves the reaction of 7-hydroxy-2-naphthol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Esterification and Hydrolysis: It can form esters with alcohols or undergo hydrolysis to yield the corresponding naphthol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate involves its ability to act as a sulfonating agent. It can transfer the trifluoromethanesulfonate group to other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar compounds to 7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate include:
7-Hydroxy-2-naphthalenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
7-Hydroxy-2-naphthalenyl benzenesulfonate: Contains a benzenesulfonate group, offering different reactivity and applications.
7-Hydroxy-2-naphthalenyl toluenesulfonate: Features a toluenesulfonate group, used in different synthetic applications.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity compared to other sulfonate esters.
Properties
IUPAC Name |
(7-hydroxynaphthalen-2-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O4S/c12-11(13,14)19(16,17)18-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRSYKLKGCWOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.